molecular formula C6H10ClNO2 B12286138 (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride

(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride

Cat. No.: B12286138
M. Wt: 163.60 g/mol
InChI Key: LHNDCBCELVJGCU-FHAQVOQBSA-N
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Description

(1S,5S)-6-Oxa-3-azabicyclo[321]octan-8-one hydrochloride is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method includes the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, often using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

(1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**
  • (1S,5R)-8-Azabicyclo[3.2.1]octan-3-one hydrochloride

Comparison: (1S,5S)-6-Oxa-3-azabicyclo[3.2.1]octan-8-one hydrochloride is unique due to the presence of both oxygen and nitrogen atoms within its bicyclic structure. This distinguishes it from other similar compounds, which may lack one of these heteroatoms. Additionally, the specific stereochemistry of this compound contributes to its unique chemical and biological properties .

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

(1S,5S)-6-oxa-3-azabicyclo[3.2.1]octan-8-one;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c8-6-4-1-7-2-5(6)9-3-4;/h4-5,7H,1-3H2;1H/t4-,5-;/m0./s1

InChI Key

LHNDCBCELVJGCU-FHAQVOQBSA-N

Isomeric SMILES

C1[C@H]2CO[C@H](C2=O)CN1.Cl

Canonical SMILES

C1C2COC(C2=O)CN1.Cl

Origin of Product

United States

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